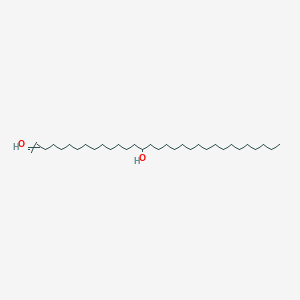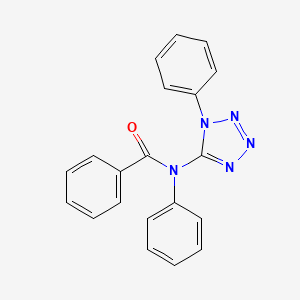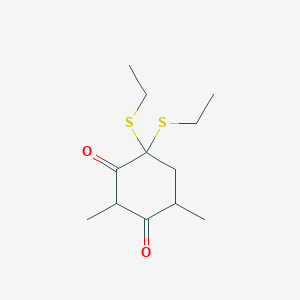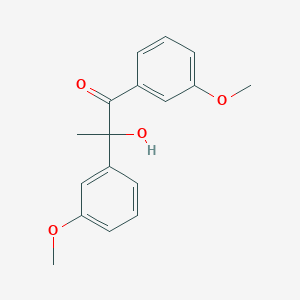
2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C17H20O4 It is known for its unique structure, which includes two methoxyphenyl groups and a hydroxy group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the condensation of 3-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
科学的研究の応用
2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one
- 2-Hydroxy-2-methylpropiophenone
- 4-Hydroxy-3-methoxyphenyl acetone
Uniqueness
2-Hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one is unique due to its dual methoxyphenyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
111914-72-8 |
|---|---|
分子式 |
C17H18O4 |
分子量 |
286.32 g/mol |
IUPAC名 |
2-hydroxy-1,2-bis(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O4/c1-17(19,13-7-5-9-15(11-13)21-3)16(18)12-6-4-8-14(10-12)20-2/h4-11,19H,1-3H3 |
InChIキー |
WDTYFIUFFFBJPR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)OC)(C(=O)C2=CC(=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


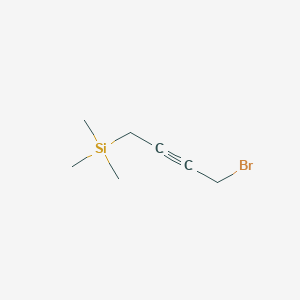
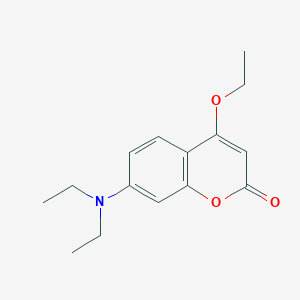

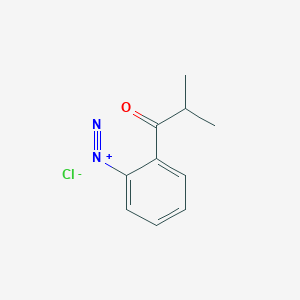
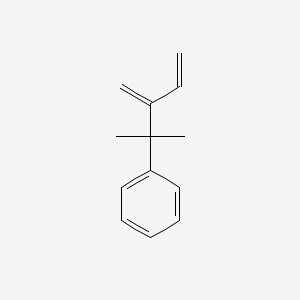
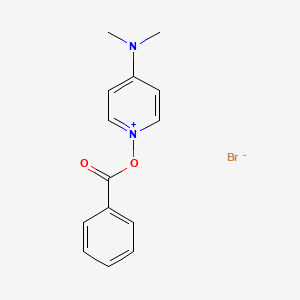
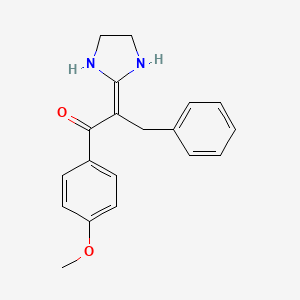

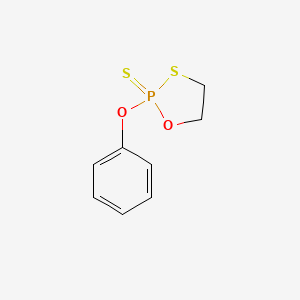

![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
